molecular formula C22H25N5O2 B11180865 6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one, 7-ethyl-1,2,3,4-tetrahydro-1-(2-methoxyphenyl)-8-methyl-3-(3-pyridinylmethyl)- CAS No. 1158279-22-1

6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one, 7-ethyl-1,2,3,4-tetrahydro-1-(2-methoxyphenyl)-8-methyl-3-(3-pyridinylmethyl)-

Cat. No.: B11180865
CAS No.: 1158279-22-1
M. Wt: 391.5 g/mol
InChI Key: XXHALOJIAJXOPO-UHFFFAOYSA-N
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Description

6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one, 7-ethyl-1,2,3,4-tetrahydro-1-(2-methoxyphenyl)-8-methyl-3-(3-pyridinylmethyl)- is a complex heterocyclic compound. It belongs to the class of pyrimido-triazines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes multiple fused rings, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one derivatives typically involves multi-step reactions. One common method includes the condensation of appropriate precursors, such as substituted benzimidazoles, with bifunctional synthetic equivalents . The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired heterocyclic structure.

Industrial Production Methods

Industrial production of such complex heterocyclic compounds may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds within the structure.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one, 7-ethyl-1,2,3,4-tetrahydro-1-(2-methoxyphenyl)-8-methyl-3-(3-pyridinylmethyl)- is a complex organic compound within the pyrimido[1,2-a][1,3,5]triazin-6-ones class, recognized for a unique structure featuring a pyrimidine ring fused to a triazine moiety, along with substituents that enhance its chemical properties and biological activities. The presence of the ethyl group at position 7, along with methoxyphenyl and pyridinylmethyl substituents, contribute to its potential applications in medicinal chemistry and material science. Research indicates that compounds in the pyrimido[1,2-a][1,3,5]triazin-6-one class exhibit significant biological activity.

Scientific Research Applications

6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one derivatives are used in a variety of scientific research applications. These applications include:

  • Medicinal Chemistry As potential therapeutic agents
  • Interaction Studies Focus on its binding affinity to biological targets such as enzymes or receptors, often employing techniques to study the interactions. The trifluoromethyl group and other substituents significantly influence these interactions by enhancing binding affinity and selectivity.
  • Biological Activity Compounds within the pyrimido-triazine class exhibit significant biological activities. The mechanisms of action often involve interaction with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways.
  • Antimicrobial Properties Some 2-Amino-4-(het)aryl-pyrimido[1,2-a][1,3,5]triazines have demonstrated antimicrobial properties.
  • Anti-tumor Activity Some 8-Methyl-4-phenyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one featuring a trifluoromethyl group have shown antitumor activity.

Structural Similarity

Several compounds share structural similarities with 6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one.

Compound NameStructure FeaturesBiological Activity
8-Methyl-4-phenyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-oneTrifluoromethyl groupAntitumor activity
2-Amino-4-(het)aryl-pyrimido[1,2-a][1,3,5]triazinesVarious heteroaryl groupsAntimicrobial properties
4-(Trifluoromethyl) derivatives of pyrimido[1,2-a][1,3,5]triazinTrifluoromethyl substitutionEnhanced biological activity
6H-Pyrimido[1,2-a][1,3,5]triazineSimilar triazine coreAntiviral and anticancer
Benzofused pyrimido[1,2-a][1,3,5]triazinesAdditional fused aromatic ringsEnhanced biological activity

Mechanism of Action

The mechanism of action of 6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one derivatives involves their interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of various biological pathways. The exact mechanism depends on the specific structure and functional groups present in the compound.

Biological Activity

The compound 6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one , particularly its derivatives such as 7-ethyl-1,2,3,4-tetrahydro-1-(2-methoxyphenyl)-8-methyl-3-(3-pyridinylmethyl)- , has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological significance, and potential applications of this compound and its derivatives.

Synthesis of Pyrimido[1,2-a][1,3,5]triazin-6-ones

Recent studies have developed efficient synthetic routes for pyrimido[1,2-a][1,3,5]triazin-6-one derivatives. For instance, a library of 66 compounds was synthesized using regioselective methods that introduced various substituents at positions 2 and 7 of the ring. These methods included reactions with aldehydes and the use of pyrimidinylguanidines as key intermediates .

Anticancer Properties

Research indicates that certain derivatives of 6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one exhibit significant anticancer activity. For example:

  • Compound 5j demonstrated an IC50 value of 6.0 ± 0.4 μM against the A549 lung cancer cell line while showing selectivity by not inhibiting normal human lung fibroblast cells (MRC-5) at concentrations up to 100 μM .

Antimicrobial Activity

The antimicrobial properties of pyrimido[1,2-a][1,3,5]triazin-6-one derivatives have also been extensively studied:

  • Compounds have shown activity against various bacterial strains such as E. coli and S. aureus , with minimum inhibitory concentrations (MIC) reported at 256 µg/mL for some derivatives .
  • The presence of specific functional groups (e.g., methoxy groups) has been linked to enhanced antimicrobial efficacy against fungi like C. albicans and bacteria including B. subtilis and S. aureus .

Structure-Activity Relationship (SAR)

The biological activity of these compounds can often be correlated with their chemical structure. Key findings include:

  • The introduction of substituents at specific positions on the pyrimidine ring significantly affects both anticancer and antimicrobial potency.
  • Substituents such as methoxy and pyridine moieties enhance the interaction with biological targets like DNA and RNA or specific receptors involved in cancer proliferation .

Case Studies

Several case studies illustrate the effectiveness of pyrimido[1,2-a][1,3,5]triazine derivatives in various biological contexts:

CompoundActivityTargetIC50/MIC
5jAnticancerA549 Cells6.0 ± 0.4 μM
8aAntimicrobialE. coli & S. aureus256 µg/mL
7AntifungalC. albicansNot specified

These findings underscore the potential for developing new therapeutic agents based on the pyrimido[1,2-a][1,3,5]triazine scaffold.

Properties

CAS No.

1158279-22-1

Molecular Formula

C22H25N5O2

Molecular Weight

391.5 g/mol

IUPAC Name

7-ethyl-1-(2-methoxyphenyl)-8-methyl-3-(pyridin-3-ylmethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C22H25N5O2/c1-4-18-16(2)24-22-26(19-9-5-6-10-20(19)29-3)14-25(15-27(22)21(18)28)13-17-8-7-11-23-12-17/h5-12H,4,13-15H2,1-3H3

InChI Key

XXHALOJIAJXOPO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2N(CN(CN2C1=O)CC3=CN=CC=C3)C4=CC=CC=C4OC)C

Origin of Product

United States

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